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Compound of Interest

2-Formamido-5-methylhex-4-enoic
Compound Name: d
aci

Cat. No.: B13481886

Get Quote

Executive Summary & Scientific Context

2-Formamido-5-methylhex-4-enoic acid (also known as

-Formyl-dehydroleucine) is a specialized non-proteinogenic amino acid derivative. Structurally,
it represents the

-formylated,
-unsaturated analog of L-leucine.

While standard leucine derivatives are ubiquitous in peptide synthesis, this unsaturated analog
offers unique steric and electronic properties. The double bond at the C4-C5 position restricts
side-chain flexibility (reducing entropic penalty upon binding) and introduces a planar geometry
that can probe the "hydrophobic pocket" depth of leucine-binding enzymes and receptors.
Furthermore,

-formyl peptides are potent chemoattractants for neutrophils; incorporating this unsaturated
residue allows researchers to modulate the stability and potency of these immunological
probes.
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This guide objectively compares 2-Formamido-5-methylhex-4-enoic acid against its

saturated standard (

-Formyl-L-leucine) and its deprotected precursor, providing validated protocols for
characterization and synthesis.

Comparative Technical Profile

The following table contrasts the target compound with its primary alternatives. Note the distinct

physicochemical shifts caused by the formyl protection and unsaturation.

ble 1: Physicochemical :

Target Product (2-
Formamido-5-

Precursor (2-Amino-  gatyrated Analog (

Feature hvihex-4 . 5-methylhex-4-
mev y ex-a-enoic enoic acid) 'FormyI'L'LeUCine)
acid)
CAS Number 1343977-77-4 3558-31-4 6113-61-7
Formula
Mol.[1][2] Weight 171.19 g/mol 143.18 g/mol 159.18 g/mol
o (Alkene) + (Alkene) + (Alkane) +
Hybridization
(Amide) (Amine) (Amide)
- DMSO, Methanol, Water (Zwitterionic), DMSO, Ethanal,
Solubility . .
Ethanol Dilute Acid Water (Low)
. Oxidation sensitive o .
Stability Oxidation sensitive Stable
(Double bond)
Conformational probe, Allelochemical Standard peptide

Key Application

Chemotaxis analog

studies, Biosynthesis synthesis

Elemental Analysis & Characterization

Accurate elemental analysis (CHN) is the gold standard for validating the purity of this

compound, particularly to ensure complete formylation of the precursor.
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Theoretical Values

For 2-Formamido-5-methylhex-4-enoic acid (

Carbon (C): 56.13%

Hydrogen (H): 7.65%

Nitrogen (N): 8.18%

Oxygen (O): 28.04%

Experimental Validation Protocol

To verify the identity of a synthesized batch, follow this self-validating combustion analysis
workflow.

e Drying: Dry the sample in a vacuum desiccator over

for 24 hours at room temperature to remove trace solvent (water/acetic acid) which
significantly skews %C and %H.

o Combustion: Flash combustion at 1800°C (dynamic flash) in a CHN Analyzer (e.g.,
PerkinElmer 2400 Series l1).

o Acceptance Criteria:

(Target range: 55.73% — 56.53%)

(Target range: 7.25% — 8.05%)

(Target range: 7.88% — 8.48%)
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Expert Insight: If your Nitrogen value is low (< 7.8%) but Carbon is high, you likely have
incomplete formylation (presence of starting material). If Carbon is low, check for trapped

solvent (e.g., ethyl acetate from extraction).

Synthesis & Isolation Workflow

Since this compound is often "made-to-order," a robust synthesis protocol is essential. The
following method utilizes a mixed anhydride approach to formylate the amine without affecting
the acid-sensitive double bond.

Reagents

e Precursor: 2-Amino-5-methylhex-4-enoic acid (1.0 eq)
o Formylating Agent: Formic acid (98%, 10 eq) / Acetic anhydride (5 eq)
e Solvent: THF (anhydrous)

Step-by-Step Protocol

o Activation: In a flame-dried flask, mix Formic acid (10 mL) and Acetic anhydride (5 mL). Stir
at 55°C for 2 hours to generate the mixed anhydride (

). Cool to 0°C.

o Addition: Dissolve 2-Amino-5-methylhex-4-enoic acid (1.43 g, 10 mmol) in minimal dry THF.
Add dropwise to the cold mixed anhydride solution.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (Mobile phase:

-Butanol/Acetic Acid/Water 4:1:1). The ninhydrin stain should disappear (loss of free amine).

e Quenching: Cool to 0°C and add ice water (20 mL) to hydrolyze excess anhydride.
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o Extraction: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl
Acetate (

mL).
 Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Visualization: Synthesis Pathway[1]
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Figure 1: Reaction pathway for the selective N-formylation of the unsaturated amino acid
precursor using a mixed anhydride strategy.

Applications & Biological Logic[3]
Conformational Probes in Drug Design

The target compound serves as a rigidified leucine analog. In drug development, replacing a
flexible Leucine residue with 2-Formamido-5-methylhex-4-enoic acid in a peptide sequence
restricts the rotation of the side chain (

and
angles).

e Hypothesis: If the biological activity increases upon substitution, the bioactive conformation
requires the specific rotamer stabilized by the double bond.

e Mechanism: The
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carbons at C4 and C5 force the terminal methyl groups into a specific plane, reducing the
"entropic cost" of binding to a receptor.

Chemotactic Signaling

-formyl peptides (like fMLP) are primary signals used by the innate immune system to detect
bacteria.

» Application: Researchers use analogs like 2-Formamido-5-methylhex-4-enoic acid to
synthesize "Dehydro-fMLP."

» Utility: These analogs often exhibit altered resistance to enzymatic degradation (proteolysis)
while maintaining receptor affinity, making them superior probes for studying neutrophil
activation.

Visualization: Chemotactic Peptide Workflow
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Figure 2: Experimental workflow for utilizing the target compound in the synthesis of protease-
resistant chemotactic peptide analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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